molecular formula C11H12F3NO2 B1371689 2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid CAS No. 1214098-81-3

2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid

Cat. No. B1371689
M. Wt: 247.21 g/mol
InChI Key: VOINSBLLXKDEJC-UHFFFAOYSA-N
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Description

“2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid” is a compound with the molecular weight of 247.22 . This compound is used in various scientific studies, particularly in the field of chemistry .


Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. In one study, a series of methanol/water mixtures were prepared, ranging from relatively non-polar to polar . The compound was then conjugated to a number of thiol-reactive trifluoromethyl probes .


Molecular Structure Analysis

The molecular structure of “2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid” is complex and involves several chemical elements. The compound’s InChI code is 1S/C11H12F3NO2/c12-11(13,14)8-4-1-7(2-5-8)3-6-9(15)10(16)17/h1-2,4-5,9H,3,6,15H2,(H,16,17) .


Chemical Reactions Analysis

The compound exhibits a range of chemical shifts when subjected to varying polarity conditions . In one study, it was found that the BTFMA tag exhibited a significantly greater range of chemical shift as a function of solvent polarity than did either BTFA or TFET .

It has a molecular weight of 247.22 . The compound’s pKa and log D values establish it as a promising analogue of natural aliphatic amino acids .

Scientific Research Applications

  • Pharmaceutical Intermediate

    • Field : Pharmaceutical Industry
    • Application : This compound is used as an active pharmaceutical intermediate . An intermediate is a substance produced during the synthesis of an end product, which is then used in the final synthesis steps.
  • Synthesis of Fluorinated Polyimides

    • Field : Material Science
    • Application : A trifluoromethyl-substituted diamine monomer, which could potentially be derived from the given compound, was used in the synthesis of organosoluble and light-colored fluorinated polyimides .
    • Method of Application : The synthesis involved nucleophilic substitution reactions .
    • Results : The resulting fluorinated polyimides were organosoluble and light-colored .
  • Synthesis of Fluorinated Compounds

    • Field : Organic Chemistry
    • Application : This compound could potentially be used in the synthesis of other fluorinated compounds . Fluorinated compounds have a wide range of applications, including in pharmaceuticals, agrochemicals, and materials science .
    • Method of Application : The specific methods of application would depend on the final fluorinated compound being synthesized. Typically, this would involve chemical reactions under controlled conditions .
    • Results : The outcomes would also depend on the final fluorinated compound. The effectiveness of the intermediate would be measured by its ability to contribute to the synthesis of the final product .
  • Reactant in Cross-Coupling Reactions

    • Field : Organic Synthesis
    • Application : A trifluoromethyl-substituted compound, which could potentially be derived from the given compound, can be used as a reactant in various cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions .
    • Method of Application : The specific methods of application would depend on the type of cross-coupling reaction being performed. Typically, this would involve palladium-catalyzed reactions .
    • Results : The outcomes would depend on the specific cross-coupling reaction. The effectiveness of the reactant would be measured by its ability to contribute to the desired cross-coupling product .
  • Active Pharmaceutical Intermediate

    • Field : Pharmaceutical Industry
    • Application : This compound is applied as an active pharmaceutical intermediate . An intermediate is a substance produced during the synthesis of an end product, which is then used in the final synthesis steps .
    • Method of Application : The specific methods of application would depend on the final pharmaceutical product being synthesized. Typically, this would involve chemical reactions under controlled conditions .
    • Results : The outcomes would also depend on the final pharmaceutical product. The effectiveness of the intermediate would be measured by its ability to contribute to the synthesis of the final product .
  • Reactant in Cross-Coupling Reactions

    • Field : Organic Synthesis
    • Application : A trifluoromethyl-substituted compound, which could potentially be derived from the given compound, can be used as a reactant in various cross-coupling reactions . These include site-selective Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, and more .
    • Method of Application : The specific methods of application would depend on the type of cross-coupling reaction being performed. Typically, this would involve palladium-catalyzed reactions .
    • Results : The outcomes would depend on the specific cross-coupling reaction. The effectiveness of the reactant would be measured by its ability to contribute to the desired cross-coupling product .

Safety And Hazards

The compound is classified as an eye irritant . Therefore, it should be handled with care to avoid contact with the eyes.

properties

IUPAC Name

2-amino-4-[4-(trifluoromethyl)phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c12-11(13,14)8-4-1-7(2-5-8)3-6-9(15)10(16)17/h1-2,4-5,9H,3,6,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOINSBLLXKDEJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(C(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid

CAS RN

1214098-81-3
Record name 2-amino-4-[4-(trifluoromethyl)phenyl]butanoic acid
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